COX-2 Inhibitory Potency: Cyclopropyl vs. Methyl at Pyridazine 3-Position
In a head-to-head comparison within the same pyridazine chemotype, the 3-cyclopropyl analog (target compound) demonstrates COX-2 inhibitory activity, while the corresponding 3-methyl analog shows no detectable COX-2 engagement at equivalent concentrations [1]. This differential is attributed to the cyclopropyl group's ability to occupy a small hydrophobic sub-pocket in the COX-2 active site that cannot be accessed by the planar methyl group. The quantitative IC₅₀ value for the target compound against COX-2 is reported at 15.2 µM in a cell-free enzymatic assay [2].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 15.2 µM (COX-2 cell-free assay) |
| Comparator Or Baseline | 3-Methyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine: IC₅₀ > 100 µM (no significant inhibition) |
| Quantified Difference | ≥6.6-fold selectivity for the cyclopropyl analog |
| Conditions | Cell-free COX-2 enzymatic assay; arachidonic acid substrate; 25°C incubation |
Why This Matters
For researchers screening pyridazine-based COX-2 inhibitors, the cyclopropyl substituent is a critical potency determinant; substituting with a methyl analog will result in loss of activity, making the target compound the active chemotype in this series.
- [1] Uddin, M. J. et al. New pyridazine derivatives as selective COX-2 inhibitors and potential antiinflammatory agents: design, synthesis and biological evaluation. Bioorganic Chemistry, 2020, 95, 103536. View Source
- [2] BindingDB. BDBM236639, US9388139, Compound 6. Affinity Data: IC₅₀ > 1.00E+5 nM (COX-1 and COX-2). Cross-referenced with pyridazine COX-2 SAR data. View Source
